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molecular formula C12H11NO2 B8476633 8-Aminomethyl-2-naphthoic acid

8-Aminomethyl-2-naphthoic acid

Cat. No. B8476633
M. Wt: 201.22 g/mol
InChI Key: XKALVRVBMAMANT-UHFFFAOYSA-N
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Patent
US06022523

Procedure details

Part C--To a solution of methyl 8-aminomethyl-2-naphthoate (0.75 g, 0.0035 mol) in dry tetrahydrofuran (50 mL), cooled to 0° C., was added a solution of lithium hydroxide (0.5 M, 5.83 mL). All was stirred at ambient temperature over 20 hours. Another aliquot of lithium hydroxide was added and all was stirred for an additional 20 hours. The solid was collected and the filtrate was evaporated to dryness under reduced pressure. The solids were triturated with diethyl ether to give 8-aminomethyl-2-naphthoic acid (0.67 g, 0.0033 mol, 95%) as a white solid. mp=223-225° C.; 1H NMR (DMSO) d 8.6 (s, 1H), 8.1-7.9 (m, 1H), 7.8-7.7 (m, 4H), 7.55-7.5 (m, 1H), 7,45-7.35 (m, 2H), 4.2 (s, 2H).
Name
methyl 8-aminomethyl-2-naphthoate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([C:13]([O:15]C)=[O:14])[CH:9]=[CH:8]2.[OH-].[Li+]>O1CCCC1>[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([C:13]([OH:15])=[O:14])[CH:9]=[CH:8]2 |f:1.2|

Inputs

Step One
Name
methyl 8-aminomethyl-2-naphthoate
Quantity
0.75 g
Type
reactant
Smiles
NCC=1C=CC=C2C=CC(=CC12)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.83 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
All was stirred at ambient temperature over 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
all was stirred for an additional 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solids were triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCC=1C=CC=C2C=CC(=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0033 mol
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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